molecular formula C13H11N3O2S2 B075785 Rhodanine, 3-indolylacetylamino- CAS No. 1438-20-6

Rhodanine, 3-indolylacetylamino-

Cat. No. B075785
CAS RN: 1438-20-6
M. Wt: 305.4 g/mol
InChI Key: USWJQWKLIJDQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodanine, 3-indolylacetylamino- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The compound has been extensively studied for its potential use in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Rhodanine, 3-indolylacetylamino- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, studies have shown that Rhodanine, 3-indolylacetylamino- inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the development of Alzheimer's disease.

Biochemical And Physiological Effects

Rhodanine, 3-indolylacetylamino- has been shown to have various biochemical and physiological effects. For example, studies have shown that the compound has anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, Rhodanine, 3-indolylacetylamino- has been shown to have antitumor activity, which may make it useful for the treatment of cancer.

Advantages And Limitations For Lab Experiments

Rhodanine, 3-indolylacetylamino- has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one limitation is that the compound has poor solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of Rhodanine, 3-indolylacetylamino-. One direction is the development of more potent and selective inhibitors of specific enzymes or proteins involved in disease processes. Additionally, the compound may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies may also be conducted to elucidate the mechanism of action of Rhodanine, 3-indolylacetylamino- and its potential use as a tool for studying biological processes.

Synthesis Methods

Rhodanine, 3-indolylacetylamino- is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is dependent on the reaction conditions, such as temperature, reaction time, and concentration of reagents. The synthesized product is purified by recrystallization or column chromatography.

Scientific Research Applications

Rhodanine, 3-indolylacetylamino- has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its potential use as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.

properties

CAS RN

1438-20-6

Product Name

Rhodanine, 3-indolylacetylamino-

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17)

InChI Key

USWJQWKLIJDQOY-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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